Home > Products > Screening Compounds P72706 > N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide -

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

Catalog Number: EVT-8112428
CAS Number:
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Amides
  • Sub-class: Cyclopropanecarboxamides
  • Functional Groups: Bromophenyl ether, amide
Synthesis Analysis

The synthesis of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can be approached through several methods, primarily involving the reaction of 4-bromophenol derivatives with cyclopropanecarboxylic acid derivatives. A common synthetic route involves the following steps:

  1. Starting Materials:
    • 4-Bromophenol
    • Ethylene oxide or an equivalent alkylating agent
    • Cyclopropanecarboxylic acid or its derivatives
  2. Reaction Conditions:
    • The reaction typically occurs under basic conditions, utilizing a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
    • Anhydrous conditions are preferred to prevent hydrolysis.
  3. General Reaction Scheme:
    4 Bromophenol+Ethylene oxide 4 Bromophenoxy ethyl alcohol\text{4 Bromophenol}+\text{Ethylene oxide}\rightarrow \text{ 4 Bromophenoxy ethyl alcohol}
     4 Bromophenoxy ethyl alcohol+Cyclopropanecarboxylic acidHClN 2 4 Bromophenoxy ethyl cyclopropanecarboxamide\text{ 4 Bromophenoxy ethyl alcohol}+\text{Cyclopropanecarboxylic acid}\xrightarrow{\text{HCl}}\text{N 2 4 Bromophenoxy ethyl cyclopropanecarboxamide}

This method allows for the formation of the target compound through a straightforward nucleophilic substitution reaction followed by acylation.

Molecular Structure Analysis

The molecular structure of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • NMR Data:
    • Proton NMR spectra will reveal distinct chemical shifts corresponding to the hydrogen atoms in the cyclopropane ring and the aromatic protons.
    • Carbon NMR can provide information on the carbon environment, particularly in identifying the cyclopropane and aromatic regions.
  • IR Spectroscopy:
    • Characteristic absorption bands for amide groups (around 1650 cm1^{-1}) and C–Br stretching (around 600 cm1^{-1}) can be observed.
  • Mass Spectrometry:
    • The compound's molecular ion peak will confirm its molecular weight, aiding in structural verification.

The presence of the bromine atom in the structure significantly influences both reactivity and biological activity due to its size and electronegativity.

Chemical Reactions Analysis

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can participate in various chemical reactions:

  1. Substitution Reactions:
    • The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, leading to derivatives like N-(2-amino-phenyl)cyclopropanecarboxamide.
  2. Oxidation Reactions:
    • The aromatic ring may undergo oxidation to yield phenolic or quinonoid products, which can be useful in further synthetic applications.
  3. Reduction Reactions:
    • Reduction processes may involve converting the carbonyl group in the amide to an amine or altering the cyclopropane structure.

Common Reagents and Conditions

  • Substitution: Sodium azide or thiols in polar aprotic solvents at elevated temperatures.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium.
Mechanism of Action

The mechanism of action for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The bromophenyl moiety may enhance lipophilicity, allowing for better membrane penetration and receptor binding.

Proposed Mechanistic Pathways

  • Interaction with enzyme active sites leading to inhibition or modulation of enzymatic activity.
  • Potential interference with cellular signaling pathways due to structural similarity with endogenous compounds.
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: 284.13 g/mol
  • Melting Point: Not extensively documented; expected to vary based on purity.
  • Solubility: Likely soluble in organic solvents such as ethanol and dichloromethane but less soluble in water due to hydrophobic character.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Utilizing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions.

Applications

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide has several potential applications:

  1. Medicinal Chemistry:
    • Investigated for potential antimicrobial and anticancer properties due to its structural characteristics that may interact with biological targets.
  2. Chemical Synthesis:
    • Serves as a versatile building block for synthesizing more complex organic molecules, particularly those involving cyclopropane structures.
  3. Material Science:
    • Explored for use in developing specialty chemicals and materials, leveraging its unique reactivity profile.
Introduction to N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide in Contemporary Research

Historical Context and Emergence in Medicinal Chemistry

The emergence of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide (CAS: 1626947-23-6) represents a strategic evolution in bioactive molecule design, particularly within the domain of halogenated pharmacophores. Its synthesis and characterization align with medicinal chemistry's shift toward structurally complex intermediates that serve as versatile scaffolds for neuroactive and anti-inflammatory agents. While not itself a marketed therapeutic, this compound shares key structural motifs with clinically significant molecules, including antidepressants synthesized via transition metal-catalyzed pathways [3]. The integration of brominated aromatic systems with cyclopropane-containing amides mirrors innovations in compound libraries designed for high-throughput screening against neurological targets. Its patent landscape reveals associations with advanced synthetic methodologies, particularly palladium-catalyzed couplings that enable efficient construction of C–C and C–N bonds essential for neuropharmacological agents [3] [8].

This compound exemplifies the broader trend of utilizing halogenated building blocks to optimize drug-like properties. The strategic placement of bromine facilitates further functionalization via cross-coupling reactions, positioning it as a precursor to diverse analogs targeting monoamine transporters or inflammatory pathways. Its structural kinship to compounds in patents covering degenerative disease therapeutics underscores its potential as a template for targeted molecular exploration [8].

Table 1: Nomenclature and Identifiers of Key Structural Analogs

Compound NameCAS NumberMolecular FormulaChemSpider IDRelationship to Target Compound
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide1626947-23-6C₁₂H₁₄BrNO₂-Target compound
N-[2-(4-Bromophenoxy)ethyl]cyclopropanamine-C₁₁H₁₄BrNO24290466Amine precursor lacking carbonyl functionality

Structural Uniqueness and Functional Group Significance

The molecular architecture of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide integrates three functionally significant domains, each contributing distinct physicochemical and bio-interactive properties:

  • 4-Bromophenoxy Ether: The para-brominated phenyl ring provides a substantial hydrophobic surface area while enabling predictable electrophilic substitution patterns. Bromine's polarizability enhances binding interactions with aromatic pockets in biological targets through halogen bonding (C-Br···O/N), potentially increasing target affinity [1]. This moiety also influences the compound's electron distribution, affecting its spectroscopic signatures and reactivity in further synthetic modifications.

  • Cyclopropanecarboxamide: The strained cyclopropyl ring acts as a conformational constraint, reducing rotational freedom and potentially enhancing receptor selectivity. Cyclopropane serves as a bioisosteric replacement for unsaturated or larger alicyclic systems, offering metabolic stability while maintaining spatial occupancy. The adjacent amide bond (-NH-C=O) introduces hydrogen-bonding capability, serving as both a hydrogen bond donor (-NH-) and acceptor (C=O) for interactions with biological macromolecules. This group significantly influences the compound's solubility profile and membrane permeability [1] [8].

  • Ethylenediamine-like Linker: The -CH₂-CH₂- spacer between ether oxygen and amide nitrogen provides torsional flexibility, allowing the terminal functional groups to adopt bioactive conformations. This unit's methylene groups influence electronic communication between the aromatic and amide domains while modulating overall lipophilicity [1].

Table 2: Structural Descriptors and Functional Roles

Structural DomainKey FeaturesBiological ImplicationsSpectroscopic Identifiers
4-Bromophenoxy ether- High electron density - Polarizable Br atom- Halogen bonding potential - Hydrophobic anchoring¹H NMR: δ 6.7–7.4 (Ar-H) ¹³C NMR: δ 120–135 (Ar-C)
Cyclopropanecarboxamide- Planar amide bond - Ring strain (≈27 kcal/mol)- Metabolic resistance - Directional H-bondingIR: 1640–1680 cm⁻¹ (C=O) ¹H NMR: δ 1.0–1.5 (cyclopropyl)
Ethoxyethyl linker- Rotatable bonds (n=2) - Moderate polarity- Conformational adaptability - Balanced logP¹H NMR: δ 3.6–4.0 (-O-CH₂-) δ 3.4–3.6 (-NH-CH₂-)

The SMILES notation (O=C(C1CC1)NCCOC2=CC=C(Br)C=C2) precisely encodes atomic connectivity, highlighting the orthogonal positioning of the bromoaromatic and cyclopropane units [1]. Computational modeling predicts a bent spatial arrangement where the cyclopropane ring tilts ~45° relative to the amide plane, potentially enhancing interactions with deep binding pockets. Molecular weight (284.15 g/mol) and moderate lipophilicity (calculated cLogP ≈ 2.8) situate this compound within drug-like chemical space, adhering to Lipinski's guidelines for oral bioavailability.

Research Gaps and Motivations for Targeted Exploration

Despite its promising structural features, significant knowledge deficits persist regarding N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide, presenting compelling research opportunities:

  • Synthetic Accessibility Limitations: Current commercial unavailability reflects challenges in large-scale production or purification [1]. Development of robust catalytic methods (e.g., Buchwald-Hartwig amidation or copper-catalyzed etherification) could address this gap. The compound's structural similarity to intermediates in ruthenium-catalyzed reductive coupling pathways suggests potential routes involving earth-abundant metal catalysts [3].

  • Mechanistic Ambiguity: While structurally analogous to bioactive molecules targeting neurotransmitter transporters (e.g., SSRIs/SNRIs), this specific compound lacks documented binding or functional assays [3]. Priority research areas include:

  • Profiling against monoamine reuptake transporters (SERT, NET, DAT)
  • Screening for kinase modulation (e.g., MAPK pathways implicated in inflammation)
  • Assessing interaction with neuroprotective targets (BDNF/TrkB signaling) [3] [8]
  • Therapeutic Hypothesis Expansion: The compound shares core motifs with patented anti-inflammatory agents featuring cyclopropanecarboxamide groups. For instance, derivatives in patent US9415037B2 demonstrate efficacy in ulcerative colitis models, suggesting unexplored potential in immune modulation [8]. Similarly, the bromophenoxy group resembles motifs in kinase inhibitors, warranting screening against cancer-related targets.

Table 3: Underexplored Therapeutic Domains and Molecular Rationale

Therapeutic AreaStructural RationaleRelevant Analog Patents/CandidatesCritical Research Questions
Neuroinflammation- Halogenated aryl group penetrates CNS - Amide H-bonding to pro-inflammatory enzymesTriazolopyridinyl-cyclopropanecarboxamides (US9415037B2)Does bromophenoxy moiety inhibit microglial activation pathways?
Oncogenic kinases- Bromine as hydrogen bond acceptor - Cyclopropane mimics ATP adenine angle4-[2-(Cyclopropanecarbonylamino)triazolopyridinyl] benzamidesCan scaffold block VEGFR/FLT3 phosphorylation?
Infectious diseases- Ether linkage resists esterases - Cyclopropyl group disrupts membrane proteinsNone identified in literatureDoes carboxamide interact with microbial efflux pumps?

Additionally, the compound's structure-activity relationship (SAR) remains virtually unmapped. Systematic derivatization could explore:

  • Bromine replacement with fluorine (enhanced membrane permeability) or boronic acids (protease targeting)
  • Amide bioisosteres (e.g., 1,2,3-triazoles or sulfonamides) to modulate metabolism
  • Cyclopropane ring expansion/contraction to alicyclic variants (e.g., cyclobutane or aziridine)

The absence of in vivo proof-of-concept studies represents the most significant barrier to translational development. Prioritizing pharmacokinetic profiling (absorption, distribution, metabolism, excretion) and establishing disease-relevant efficacy models would transform this scaffold from a chemical curiosity to a validated lead candidate [6] [8].

Properties

Product Name

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]cyclopropanecarboxamide

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

InChI

InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI Key

KOCKPRVXMQYMMZ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)Br

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.